

Technical Monograph: 2-(4-Chloro-2-fluorophenoxy)acetic Acid

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Compound of Interest

Compound Name: 2-(4-Chloro-2-fluorophenoxy)acetic acid

CAS No.: 326-75-0

Cat. No.: B1449215

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The Fluorinated Bioisostere of the Phenoxyacetic Acid Scaffold

Executive Summary

2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) represents a critical structural evolution of the phenoxyacetic acid class, a moiety historically significant in both agrochemistry (e.g., 2,4-D) and medicinal chemistry (e.g., CRTH2 antagonists, PPAR agonists).[1][2][3]

This guide analyzes the compound not merely as a catalog item, but as a strategic bioisostere. The substitution of the ortho-chlorine (found in 2,4-D) with a fluorine atom introduces unique electronic and steric properties. The C–F bond's high bond dissociation energy and small Van der Waals radius (1.47 Å vs. 1.75 Å for Cl) significantly alter the molecule's metabolic stability and binding affinity profiles without disrupting the core pharmacophore required for auxin receptor (TIR1) or G-protein coupled receptor interaction.

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Medicinal Chemists focusing on scaffold hopping.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Property	Data	Relevance
IUPAC Name	2-(4-Chloro-2-fluorophenoxy)acetic acid	Official nomenclature
CAS Number	326-75-0	Registry identification
Molecular Formula	C ₈ H ₆ ClFO ₃	-
Molecular Weight	204.58 g/mol	Fragment-based drug design
pKa (Calculated)	~3.1 - 3.3	Stronger acid than unsubstituted phenoxyacetic acid due to electron-withdrawing halogens.
LogP	~2.4	Moderate lipophilicity; membrane permeable.
H-Bond Acceptors	3 (Ether O, Carbonyl O, Hydroxyl O)	Critical for receptor pocket binding.
H-Bond Donors	1 (Carboxylic Acid OH)	Primary anchor point in active sites.

High-Fidelity Synthesis Protocol

Objective: Synthesize **2-(4-Chloro-2-fluorophenoxy)acetic acid** with >98% purity, minimizing the formation of the self-condensed phenolic side products.

The Mechanistic Logic

The synthesis relies on a Williamson Ether Synthesis. However, a direct reaction using chloroacetic acid and a strong base (NaOH) often leads to competitive hydrolysis of the chloroacetate or incomplete conversion.

- Optimization: We utilize Ethyl chloroacetate instead of the free acid. The ester group protects the carboxylate, preventing salt formation that reduces solubility in organic solvents.
- Solvent Choice: Acetonitrile (MeCN) or DMF is preferred over water/ethanol to accelerate the S_N2 reaction via the "naked anion" effect when using Potassium Carbonate (K₂CO₃).

Step-by-Step Methodology

Reagents:

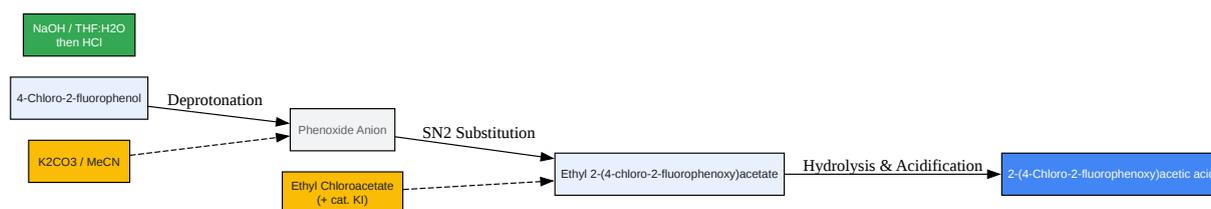
- 4-Chloro-2-fluorophenol (1.0 eq)
- Ethyl chloroacetate (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Potassium Iodide (KI) - Catalytic amount (0.1 eq) to form the more reactive iodoacetate in situ.
- Solvent: Acetonitrile (MeCN) or DMF.
- Hydrolysis Base: NaOH (2M aq).

Protocol:

- Nucleophile Formation:
 - Charge a round-bottom flask with 4-Chloro-2-fluorophenol (10 mmol) and anhydrous MeCN (30 mL).
 - Add K_2CO_3 (20 mmol) and stir at room temperature for 30 minutes.
 - Why: This ensures complete deprotonation of the phenol to the phenoxide anion. The color may shift to a slight yellow/orange.
- Electrophilic Attack (S_N2):
 - Add catalytic KI (1 mmol).
 - Dropwise add Ethyl chloroacetate (11 mmol).
 - Heat the mixture to Reflux (80-82°C) for 4-6 hours.
 - Monitor: Check via TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.

- Workup (Intermediate Ester):
 - Cool to Room Temp. Filter off the inorganic solids (KCl, K₂CO₃).
 - Evaporate the solvent under reduced pressure.
 - Result: Crude Ethyl 2-(4-chloro-2-fluorophenoxy)acetate.
- Hydrolysis to Final Acid:
 - Dissolve the crude ester in THF:Water (1:1) (20 mL).
 - Add LiOH or NaOH (2.5 eq). Stir at RT for 2 hours.
 - Validation: TLC should show a baseline spot (the acid salt).
- Isolation & Purification:
 - Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2.
 - The product will precipitate as a white solid.
 - Recrystallization: Dissolve in minimum hot Ethanol/Water (or Toluene) and cool slowly.

Synthesis Pathway Visualization



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Caption: Optimized Williamson Ether Synthesis pathway utilizing ester protection and catalytic iodination.

Mechanism of Action: The Dual-Use Scaffold

This molecule acts as a "Privileged Structure" capable of interacting with two distinct biological systems based on its conformation and electronic distribution.

Agrochemical: The Auxin Mimic

Like 2,4-D, this compound mimics Indole-3-Acetic Acid (IAA), the natural plant hormone.

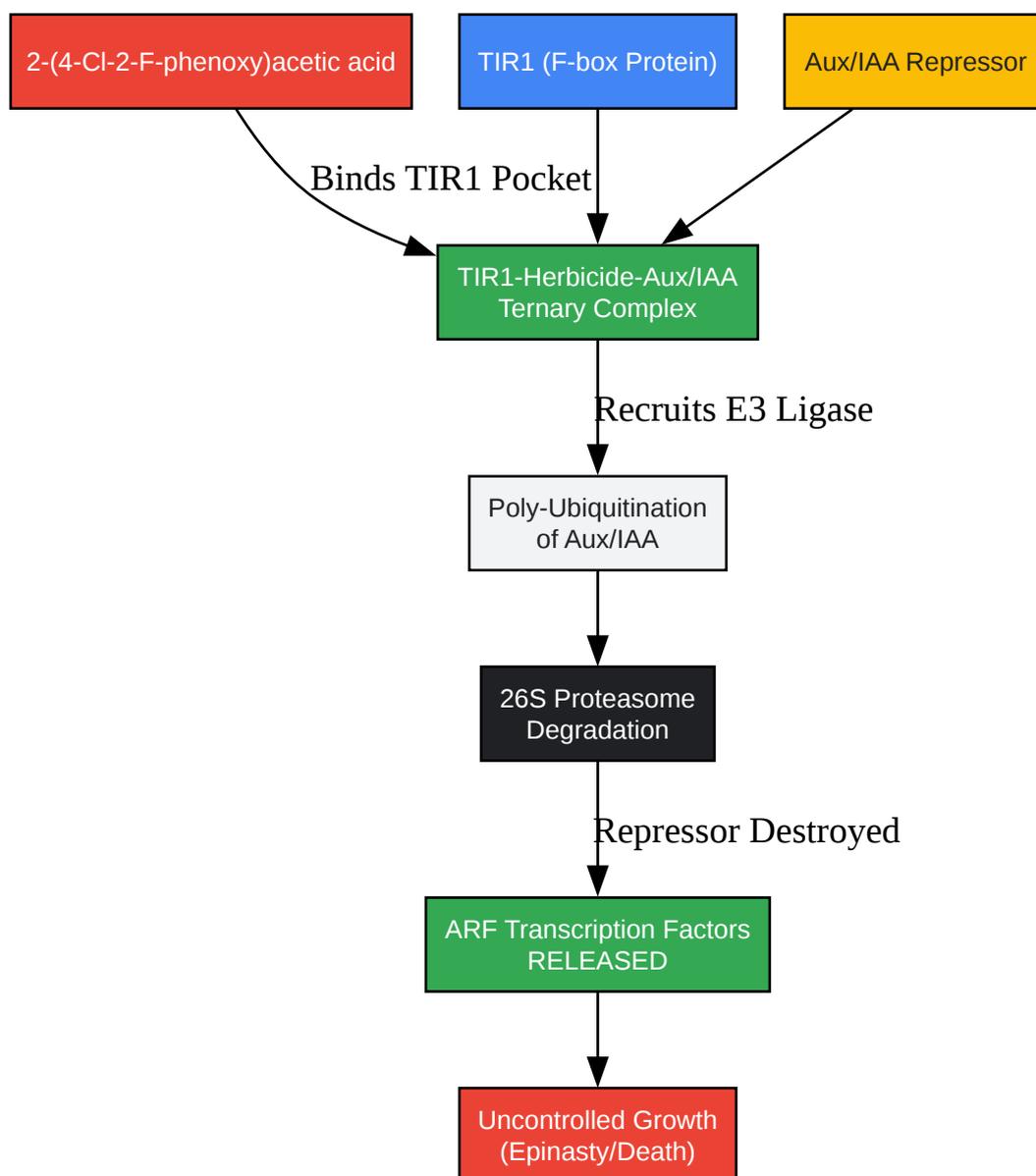
- Receptor: TIR1/AFB (Transport Inhibitor Response 1).
- Mechanism: The molecule acts as "molecular glue," bridging the TIR1 ubiquitin ligase and the Aux/IAA repressor proteins.
- The Fluorine Advantage: The 2-Fluoro substitution blocks metabolic hydroxylation at the ortho-position (a common resistance mechanism in weeds), potentially extending the half-life of the herbicide within the plant tissue compared to non-halogenated analogs.

Pharmaceutical: CRTH2/PPAR Pharmacophore

The phenoxyacetic acid core is a known scaffold for:

- CRTH2 Antagonists: (Chemoattractant Receptor-homologous molecule expressed on Th2 cells). Used in asthma/allergic rhinitis research. The acid headgroup binds to Arg170/Arg262 in the receptor pocket.
- PPAR Agonists: The acid mimics fatty acids, binding to the Peroxisome Proliferator-Activated Receptor to regulate lipid metabolism.

Signaling Cascade (Auxin Mode)



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Caption: The molecular glue mechanism: The herbicide stabilizes the destruction of growth repressors.

Experimental Validation: Root Growth Assay

To verify the biological activity of the synthesized compound, a standard *Arabidopsis thaliana* root growth inhibition assay is recommended.

- Preparation: Prepare 1000x stocks of the compound in DMSO.

- Media: MS (Murashige and Skoog) agar plates supplemented with compound concentrations (0, 10 nM, 100 nM, 1 μ M, 10 μ M).
- Seeding: Surface sterilize Arabidopsis seeds and plate them in rows.
- Incubation: Stratify at 4°C for 2 days, then move to vertical growth at 22°C (16h light/8h dark).
- Data Collection: After 7 days, scan plates and measure primary root length using ImageJ.
- Expectation: A dose-dependent reduction in root length and increased root hair formation (classic auxin phenotype) confirms activity.

Safety & Handling

- Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[1]
- Specific Warning: Halogenated phenols (starting material) are toxic and can be absorbed through the skin. Use Nitrile gloves and work in a fume hood.
- Waste: Do not dispose of down the drain. Halogenated organics require specific high-temperature incineration protocols.

References

- PubChem. "**2-(4-Chloro-2-fluorophenoxy)acetic acid** - Compound Summary." National Library of Medicine. Available at: [[Link](#)]
- Grossmann, K. "Auxin herbicides: current status of mechanism of action." Pest Management Science, 2010. (Contextual grounding for Auxin Mechanism).
- Tan, X., et al. "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 2007. (Structural basis for TIR1 binding).

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Sources

- [1. CAS 326-75-0: 2-\(4-Chloro-2-fluorophenoxy\)acetic acid \[cymitquimica.com\]](#)
- [2. 2-\(4-Chloro-2-fluorophenoxy\)acetic acid \(1 x 250 mg\) | Reagentia \[reagentia.eu\]](#)
- [3. biosynth.com \[biosynth.com\]](#)
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